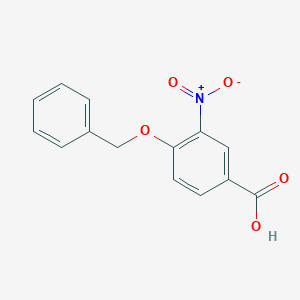

4-Benzyloxy-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGYWCMZSUFFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583102 | |

| Record name | 4-(Benzyloxy)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17903-89-8 | |

| Record name | 4-(Benzyloxy)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Benzyloxy 3 Nitrobenzoic Acid

Convergent and Linear Synthesis Pathways

The construction of 4-benzyloxy-3-nitrobenzoic acid can be approached through both linear and convergent synthetic strategies. A common and logical linear approach involves the sequential modification of a readily available benzoic acid derivative.

Derivatization from Precursor Aromatic Compounds

A prevalent strategy for synthesizing this compound begins with the nitration of a suitable precursor followed by the introduction of the benzyloxy group. The most common starting material for this route is 4-hydroxybenzoic acid.

The nitration of 4-hydroxybenzoic acid is a well-established electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The powerful directing effect of the hydroxyl group overrides that of the carboxylic acid, leading to the preferential substitution of the nitro group at the position ortho to the hydroxyl group (position 3). This reaction is typically carried out using nitric acid, often in the presence of a catalyst or in a specific solvent system to control the reaction conditions and improve the yield and purity of the desired product, 4-hydroxy-3-nitrobenzoic acid. organic-chemistry.orggoogle.com

Various conditions for the nitration of 4-hydroxybenzoic acid have been reported, with efforts focused on maximizing the yield of the desired 3-nitro isomer and minimizing the formation of byproducts. organic-chemistry.org

Another potential precursor is 3-hydroxy-4-nitrobenzoic acid, which can be synthesized from 3-hydroxybenzoic acid using reagents like ammonium (B1175870) cerium nitrate (B79036) in acetonitrile. wikipedia.org However, this would require a subsequent benzylation step.

Optimized Introduction of Nitro and Benzyloxy Moieties

The introduction of the nitro group onto the aromatic ring is a critical step that requires careful optimization to achieve high regioselectivity and yield. In the case of 4-hydroxybenzoic acid, the nitration is directed to the 3-position due to the electronic effects of the hydroxyl group. organic-chemistry.org The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are crucial parameters that need to be controlled to prevent over-nitration or degradation of the starting material. organic-chemistry.orgsigmaaldrich.com For instance, the nitration of benzoic acid itself typically yields the meta-substituted product due to the deactivating nature of the carboxyl group. organic-chemistry.orgfirsthope.co.in

The introduction of the benzyloxy group is most commonly achieved through a Williamson ether synthesis. youtube.comyoutube.com This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks benzyl (B1604629) halide (typically benzyl bromide or benzyl chloride) in an SN2 reaction to form the desired ether linkage.

The choice of base and solvent is critical for the success of the Williamson ether synthesis. Strong bases like sodium hydride or potassium carbonate are often employed to ensure complete deprotonation of the phenol (B47542). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base and facilitate the nucleophilic attack.

The following table summarizes typical conditions for the key reaction steps:

| Reaction Step | Starting Material | Reagents and Conditions | Product | Typical Yield | Reference |

| Nitration | 4-Hydroxybenzoic acid | Nitric acid, often with a catalyst, at controlled temperatures. | 4-Hydroxy-3-nitrobenzoic acid | High | organic-chemistry.org |

| Benzylation (Williamson Ether Synthesis) | 4-Hydroxy-3-nitrobenzoic acid | Benzyl halide (e.g., benzyl bromide), Base (e.g., K2CO3), Solvent (e.g., DMF) | This compound | Good to Excellent | Inferred from youtube.com, youtube.com |

Employment of Protecting Group Strategies

In the synthesis of this compound, the carboxylic acid group can be considered a protecting group for the para position relative to the hydroxyl group in the starting material, 4-hydroxybenzoic acid. Its presence deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. However, the stronger activating and ortho, para-directing hydroxyl group ultimately controls the position of nitration.

In more complex syntheses involving this compound as an intermediate, the carboxylic acid or the nitro group may need to be protected to allow for selective reactions at other parts of the molecule. For instance, the carboxylic acid could be converted to an ester to prevent its interference in subsequent reactions. This ester could then be hydrolyzed back to the carboxylic acid at a later stage.

Catalytic Approaches and Reaction Engineering for Enhanced Efficiency

To improve the efficiency and sustainability of the synthesis of this compound, catalytic methods are being explored. While traditional methods often rely on stoichiometric amounts of reagents, catalytic approaches can offer advantages such as milder reaction conditions, higher selectivity, and easier product purification.

For the benzylation step, phase-transfer catalysis (PTC) represents a valuable technique. researchgate.net In the Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase containing the benzyl halide. This can lead to faster reaction rates and the use of less harsh conditions.

Solid acid catalysts are also being investigated for related alkylation reactions. For example, sulfated tin oxide has been shown to be an efficient and reusable solid superacid catalyst for the C3-alkylation of 4-hydroxycoumarins with benzyl alcohols. scirp.org While not a direct synthesis of the target molecule, this demonstrates the potential of solid acid catalysts for promoting similar benzylation reactions, potentially offering a more environmentally friendly alternative to traditional methods.

Copper-catalyzed reactions have also been developed for the C-benzylation of nitroalkanes. organic-chemistry.org These methods often proceed through a redox mechanism and can be effective under mild conditions. Exploring the application of such catalytic systems to the O-benzylation of 4-hydroxy-3-nitrobenzoic acid could lead to more efficient synthetic routes.

Comprehensive Analysis of 4 Benzyloxy 3 Nitrobenzoic Acid Reactivity and Transformation Pathways

Mechanistic Investigations of Nitro Group Reductions

The reduction of the nitro group in 4-benzyloxy-3-nitrobenzoic acid to an amino group is a pivotal transformation, significantly altering the electronic properties and reactivity of the aromatic ring. This conversion changes a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com A variety of methods can be employed for this reduction, primarily categorized into catalytic hydrogenation and chemical reduction using metals in an acidic medium. masterorganicchemistry.com

Catalytic hydrogenation typically involves the use of catalysts such as palladium, platinum, or nickel. masterorganicchemistry.com The mechanism of this process on a catalyst surface is complex. For instance, the hydrogenation of related aromatic nitro compounds over a Pd/Al2O3 catalyst has been shown to proceed directly to the amine without the accumulation of intermediate products of isomerization or hydrogenolysis. orientjchem.org The reaction is believed to occur through a series of steps involving the sequential addition of hydrogen atoms to the nitro group, likely forming nitroso and hydroxylamine (B1172632) intermediates along the pathway to the final amine product. nih.govresearchgate.net The solvent composition and pH can significantly influence the rate and selectivity of these reactions. orientjchem.org

Alternatively, easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are effective for the reduction of aromatic nitro groups. masterorganicchemistry.com For example, SnCl2 in ethanol (B145695) provides a pH-neutral, non-aqueous system for this transformation. masterorganicchemistry.com The mechanism of metal-acid reductions involves the transfer of electrons from the metal to the nitro group, with the acid providing the necessary protons for the formation of water molecules as the oxygen atoms are removed.

The choice of reducing agent can also influence the final product. While many methods yield the corresponding aniline, the use of reagents like lithium aluminum hydride (LiAlH4) can lead to the formation of azobenzenes. masterorganicchemistry.com

Carboxylic Acid Functionalization via Esterification and Amidation

The carboxylic acid group of this compound offers a ready handle for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the molecule's physical and chemical properties and for building more complex molecular architectures.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. nih.govtruman.edu For instance, direct esterification of similar nitrobenzoic acids with glycerol (B35011) has been successfully carried out at reflux temperature using sulfuric acid as a catalyst and toluene (B28343) as an entraining agent to remove the water formed during the reaction. google.com The use of an entraining liquid helps to drive the equilibrium towards the ester product. google.com Another effective method involves the use of N-bromosuccinimide (NBS) as a catalyst for the direct esterification of aryl carboxylic acids with alcohols under mild, metal-free conditions. nih.gov

Amidation: The formation of an amide bond from the carboxylic acid group typically requires the activation of the carboxyl group to facilitate the attack by an amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The activated carboxylic acid then readily reacts with a primary or secondary amine to form the corresponding amide.

These functionalization reactions are crucial for incorporating the this compound scaffold into larger molecules, including peptides and other biologically relevant structures.

Aromatic Substitution Reactions at the Benzoic Acid Core

The benzene (B151609) ring of this compound is substituted with three distinct groups: a benzyloxy group, a nitro group, and a carboxylic acid group. These substituents profoundly influence the regioselectivity of further electrophilic aromatic substitution (EAS) reactions.

The benzyloxy group is an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, both the nitro group and the carboxylic acid group are meta-directors because they are electron-withdrawing groups. libretexts.orgmsu.edu The positions on the aromatic ring are therefore activated or deactivated to different extents.

In an electrophilic aromatic substitution reaction on this compound, the incoming electrophile will be directed to the positions that are most activated. The benzyloxy group at position 4 directs towards positions 3 and 5 (ortho) and position 1 (para, which is already substituted). The nitro group at position 3 directs towards positions 1 and 5 (meta). The carboxylic acid at position 1 directs towards positions 3 and 5 (meta).

Therefore, position 5 is strongly favored for electrophilic attack as it is ortho to the activating benzyloxy group and meta to both deactivating groups. Position 2 is highly deactivated due to being ortho to the carboxylic acid and the nitro group. Position 6 is also deactivated, being ortho to the carboxylic acid. The directing effects of the substituents thus play a crucial role in determining the outcome of any further substitution reactions on the aromatic core. youtube.com

Role as a Key Intermediate in Multi-Component and Cascade Reactions

The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules through multi-component reactions (MCRs) and cascade sequences. MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. tcichemicals.comnih.gov

The versatility of this compound in this context stems from its multiple functional groups, which can participate in a variety of transformations. For example, the carboxylic acid functionality is a key component in isocyanide-based MCRs such as the Ugi and Passerini reactions. organic-chemistry.orgbeilstein-journals.org In a typical Ugi four-component reaction, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide react to form a bis-amide. beilstein-journals.org By first reducing the nitro group of this compound to an amine, the resulting amino acid can then be used as the amine component in an Ugi reaction.

Furthermore, the molecule can be a precursor in cascade reactions, where the product of an initial reaction undergoes further intramolecular transformations. For instance, after an initial intermolecular reaction involving the carboxylic acid or the amino group (derived from the nitro group), the benzyloxy group could potentially be cleaved to reveal a phenol (B47542), which could then participate in a subsequent cyclization step. The strategic combination of the functional groups allows for the rapid construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. beilstein-journals.org

Advanced Applications of 4 Benzyloxy 3 Nitrobenzoic Acid in Specialized Chemical Fields

Building Block for Complex Organic Molecular Architectures

The reactivity of its functional groups makes 4-benzyloxy-3-nitrobenzoic acid a valuable starting material for constructing larger, more complex molecular frameworks. The carboxylic acid allows for esterification and amidation reactions, the nitro group can be reduced to an amine for further derivatization, and the benzyloxy group can be modified or cleaved under specific conditions.

Intermediate in Synthetic Routes to Pharmaceutical Compounds

This compound and its derivatives serve as key intermediates in the synthesis of pharmacologically active molecules. The strategic placement of its functional groups allows for the assembly of complex scaffolds found in various therapeutic agents.

One notable application is in the synthesis of oxanilic acid derivatives, which have been investigated for their immunoregulatory and antiallergic properties. epo.org A patented synthetic route demonstrates the use of this compound benzyl (B1604629) ester to produce 2-benzyloxy-5-benzyloxycarbonyl oxanilate. epo.org The synthesis involves the reduction of the nitro group to an amine, which is then reacted with ethyl oxalyl chloride. epo.org

Synthetic Pathway to 2-Benzyloxy-5-benzyloxycarbonyl oxanilate epo.org

| Step | Reactant(s) | Reagents | Product |

| 1 | This compound benzyl ester | Reduced iron powder, Hydrochloric acid, 90% Methanol | 3-Amino-4-benzyloxybenzoic acid benzyl ester |

| 2 | 3-Amino-4-benzyloxybenzoic acid benzyl ester | Ethyl oxalyl chloride, Pyridine (B92270), Tetrahydrofuran | 2-Benzyloxy-5-benzyloxycarbonyl oxanilate |

Furthermore, the closely related aldehyde, 4-benzyloxy-3-nitrobenzaldehyde, is a precursor to 4-benzyloxy-3-nitroacetophenone, a critical intermediate in the synthesis of the long-acting β₂ agonist, desformoterol. The aldehyde can be oxidized to form this compound, highlighting the close synthetic relationship and the importance of this structural motif in medicinal chemistry. The compound has also been utilized in the preparation of novel small molecules designed to enhance the production and maintenance of pluripotent stem cells, indicating its utility in developing tools for regenerative medicine. google.com

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks

The field of coordination chemistry has seen a surge in the design of functional ligands for the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. researchgate.net this compound has been successfully employed as an organic linker in the synthesis of such frameworks. researchgate.netscribd.com

In a study focused on the development of photoluminescent materials, this compound (referred to as ligand L25 in the study) was used to synthesize a series of lanthanide-based MOFs. researchgate.netscribd.com The research aimed to investigate how substituents on the organic linker influence the photoluminescent properties of the resulting frameworks. researchgate.net The coordination of the lanthanide ions with the carboxylate group of the ligand, along with the electronic effects of the nitro and benzyloxy groups, plays a crucial role in the final properties of the material. researchgate.netscribd.com The synthesis of the ligand itself involves a multi-step process starting from 4-hydroxy-3-nitrobenzoic acid. rsc.org

Synthesis of this compound Ligand rsc.org

| Step | Starting Material | Reagents | Product |

| i | 4-Hydroxy-3-nitrobenzoic acid | H₂SO₄, MeOH | Methyl 4-hydroxy-3-nitrobenzoate |

| ii | Methyl 4-hydroxy-3-nitrobenzoate | K₂CO₃, Benzyl bromide, DMF | Methyl 4-benzyloxy-3-nitrobenzoate |

| iii | Methyl 4-benzyloxy-3-nitrobenzoate | KOH, EtOH | This compound |

Exploration in Materials Science for Functional Compound Development

The application of this compound extends into materials science, primarily through its use in creating functional materials with specific optical or electronic properties. As mentioned previously, its role as a ligand in photoluminescent MOFs is a prime example of its utility in this field. researchgate.netscribd.com These materials have potential applications in sensors, displays, and other optical devices.

The structural features of this compound, particularly the presence of the nitro and benzyloxy groups, allow for the fine-tuning of the electronic and steric properties of the resulting materials. The related aldehyde has been used in the synthesis of polymers and dyes, suggesting that the carboxylic acid could similarly be a valuable component in the development of new functional polymers and colorants. The ability to incorporate this molecule into larger polymeric structures or use it as a scaffold for dye synthesis opens up avenues for creating materials with tailored properties for a wide range of applications.

Supramolecular Chemistry and Crystal Engineering with Benzoic Acid Derivatives

Design and Analysis of Hydrogen-Bonded Assemblies

The design of hydrogen-bonded assemblies of 4-Benzyloxy-3-nitrobenzoic acid is primarily dictated by the carboxylic acid moiety, which is a strong hydrogen bond donor and acceptor. Typically, carboxylic acids form centrosymmetric dimers through O-H···O hydrogen bonds, a highly predictable and stable supramolecular synthon. nih.govquora.com In the case of this compound, it is anticipated that the primary interaction would be the formation of such dimers.

The presence of the nitro group at the 3-position is expected to influence the electronic properties of the benzoic acid ring, potentially affecting the acidity of the carboxylic acid and the strength of the hydrogen bonds. The electron-withdrawing nature of the nitro group can increase the acidity of the carboxylic proton, leading to stronger hydrogen bonds. libretexts.org The nitro group itself can also act as a weak hydrogen bond acceptor, participating in C-H···O interactions with neighboring molecules, which can further stabilize the crystal packing.

Table 1: Predicted Hydrogen Bond Parameters in a Hypothetical Dimer of this compound

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Notes |

| O-H···O | 2.6 - 2.7 | 170 - 180 | The classic carboxylic acid dimer synthon. |

| C-H···O (nitro) | 3.0 - 3.5 | 120 - 160 | Potential secondary interactions stabilizing the packing. |

| C-H···O (ether) | 3.0 - 3.5 | 120 - 160 | Potential weak interactions involving the benzyloxy group. |

Note: The data in this table is predictive and based on typical values observed for similar substituted benzoic acids.

Co-crystallization Strategies and Molecular Recognition Phenomena

Co-crystallization is a powerful technique to modify the physicochemical properties of a molecule by introducing a second component, or co-former, into the crystal lattice. rsc.org For this compound, co-crystallization strategies would likely target the formation of heteromeric supramolecular synthons.

Potential co-formers could include:

Pyridine (B92270) and other N-heterocycles: These can form strong O-H···N hydrogen bonds with the carboxylic acid group, disrupting the homodimeric association and creating a new, robust synthon. nih.govnih.gov

Amides: Primary and secondary amides can form hydrogen bonds with both the carboxylic acid and potentially the nitro group, leading to more complex, multi-point recognition motifs.

Other carboxylic acids: Co-crystallization with other carboxylic acids could lead to the formation of mixed dimers or catemeric chains, depending on the steric and electronic compatibility of the co-former.

Engineering of Supramolecular Polymeric Systems

Supramolecular polymers are long-chain structures held together by non-covalent interactions. Molecules like this compound, which possess directional and self-complementary functional groups, can potentially act as monomers in the formation of such polymers.

One hypothetical approach to engineering a supramolecular polymer from this molecule would be to design a system where the carboxylic acid dimer formation is disrupted in favor of a chain-forming interaction. This could be achieved through the introduction of a bifunctional linker molecule that can hydrogen bond to the carboxylic acid groups of two separate this compound molecules, thus propagating a one-dimensional chain.

The bulky benzyloxy group would likely influence the conformation of the supramolecular polymer chain, potentially leading to helical or other ordered structures. The nitro groups, in this scenario, could mediate inter-chain interactions, further organizing the polymeric assembly in the solid state.

Influence of Substituent Effects on Supramolecular Architectures

The substituents on the benzoic acid ring, namely the 4-benzyloxy and 3-nitro groups, have a profound impact on the resulting supramolecular architecture.

Electronic Effects: The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid. libretexts.org This can lead to stronger and more directional hydrogen bonds. The benzyloxy group, being an ether, is generally considered electron-donating through resonance, although its effect might be modulated by the presence of the nitro group. This interplay of electronic effects can fine-tune the strength of the primary hydrogen-bonding motifs.

Steric Effects: The benzyloxy group is sterically demanding. Its presence can prevent the formation of certain close-packed structures and favor more open or layered arrangements. The flexibility of the benzyl (B1604629) group can also lead to different packing motifs and potentially polymorphism. The nitro group, while smaller, can also influence the local packing through steric repulsion and its participation in weak hydrogen bonds.

Table 2: Comparison of Substituent Properties and Their Likely Influence

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Influence on Supramolecular Structure |

| Benzyloxy | 4 | Electron-donating (resonance) | High | Directs packing to accommodate bulk; may lead to polymorphism. |

| Nitro | 3 | Electron-withdrawing | Moderate | Strengthens hydrogen bonds; participates in weak secondary interactions. |

Integration into Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net Benzoic acid derivatives are excellent candidates for use as linkers in the synthesis of these materials.

This compound could serve as a monotopic or potentially a ditopic linker. As a monotopic linker, the carboxylate group would coordinate to a metal center, with the benzyloxy and nitro groups acting as pendant functionalities that can tune the properties of the resulting framework, such as pore size and chemical environment.

While the benzyloxy group is not a typical coordination site, under certain conditions, the ether oxygen could potentially interact with a metal center. More likely, the nitro group's oxygen atoms could participate in coordination, making the molecule a ditopic linker and enabling the formation of more complex, higher-dimensional frameworks. stackexchange.comrsc.org The choice of metal ion and reaction conditions would be crucial in determining the final structure and dimensionality of the coordination polymer. stackexchange.com The bulky nature of the benzyloxy group would undoubtedly play a significant role in dictating the topology of the resulting framework.

Advanced Analytical and Spectroscopic Methodologies for Research on 4 Benzyloxy 3 Nitrobenzoic Acid

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a compound. For 4-Benzyloxy-3-nitrobenzoic acid (C₁₄H₁₁NO₅), HRMS would provide its exact mass, confirming its molecular formula. Techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis.

Analysis of related compounds demonstrates the utility of this method. For instance, in ESI-QFT-MS (Electrospray Ionization - Quadrupole - Fourier Transform Mass Spectrometry) analysis of 4-nitrobenzoic acid in negative ion mode, the deprotonated molecule [M-H]⁻ is observed. Further fragmentation provides structural information. Similarly, electron ionization (EI) mass spectrometry of 4-benzyloxybenzoic acid reveals characteristic fragmentation patterns. nist.gov The primary peak in its spectrum is often the benzyl (B1604629) cation (m/z 91), resulting from the cleavage of the ether bond.

Table 1: Mass Spectrometry Data for Structurally Related Compounds

| Compound | Technique | Ion Mode | Key m/z values | Source |

|---|---|---|---|---|

| 4-Nitrobenzoic acid | LC-ESI-QFT; MS2 | Negative | [M-H]⁻ | |

| 4-Benzyloxybenzoic acid | Electron Ionization | Positive | 91 (C₇H₇⁺) | nist.gov |

| 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | GC-MS | Positive | 91 (Top Peak), 92, 65 | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for unambiguous signal assignment.

Advanced 2D NMR techniques are particularly informative:

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule, such as the benzyloxy group to the nitrobenzoic acid core. ipb.pt

NOE (Nuclear Overhauser Effect): Provides information about the spatial proximity of protons, helping to confirm the relative positions of substituents on the aromatic ring. ipb.pt

Theoretical calculations using methods like DFT (Density Functional Theory) can complement experimental data, aiding in the accurate assignment of chemical shifts. researchgate.net Studies on isomers of nitrobenzoic acid show distinct ¹H NMR patterns based on the substituent positions. chemicalbook.com

X-ray Diffraction (Single Crystal and Powder) for Crystalline State Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD): Provides precise bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions like hydrogen bonding and crystal packing. In many benzoic acid derivatives, molecules form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net

Powder X-ray Diffraction (PXRD): Used for phase identification, assessing crystallinity, and differentiating between polymorphs (different crystal forms of the same compound). units.it The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. Variable-temperature XRPD can be employed to study thermally induced phase transitions. units.it

A single-crystal study of the related 4-benzyloxybenzoic acid revealed that the two aromatic rings have a dihedral angle of 39.76 (9)° between them and that the molecules form acid-acid homodimers in the crystal structure. nih.gov

Table 2: Crystallographic Data for 4-Benzyloxybenzoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.9434 (12) |

| b (Å) | 9.5469 (8) |

| c (Å) | 8.8522 (7) |

| β (°) | 102.663 (2) |

| Volume (ų) | 1232.16 (17) |

Data corresponds to the related compound 4-benzyloxy-3-methoxybenzonitrile, as detailed data for the acid was limited. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The vibrational frequencies are sensitive to the molecular environment, making these techniques useful for studying intermolecular interactions like hydrogen bonding.

For this compound, key vibrational modes would include:

O-H Stretching: A broad band, typically in the 3400-2400 cm⁻¹ region for the carboxylic acid. mdpi.com

C=O Stretching: A strong absorption around 1700 cm⁻¹, characteristic of the carboxylic acid carbonyl group. mdpi.com

NO₂ Stretching: Asymmetric and symmetric stretching vibrations for the nitro group, typically appearing in the ranges of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C-O Stretching: Bands corresponding to the ether linkage and the carboxylic acid C-O bond.

C-H Stretching: Aromatic and benzylic C-H stretches above 3000 cm⁻¹. mdpi.com

Theoretical calculations are often used to assign the observed vibrational bands to specific normal modes of the molecule. researchgate.net

Thermal Analysis Techniques for Phase Transition and Solid Form Characterization

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials.

DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and the heat associated with phase transitions or decomposition. Studies on nitrobenzoic acid isomers show that they exhibit significant exothermic decomposition. scielo.br

TGA: Measures the change in mass of a sample as a function of temperature. It is used to study decomposition, determine thermal stability, and analyze solvent or water content.

A detailed study on the isomers of nitrobenzoic acid using DSC revealed that their thermal stability at elevated temperatures follows the order: p-nitrobenzoic acid < o-nitrobenzoic acid < m-nitrobenzoic acid. scielo.br The heat of decomposition (ΔHd) for p-nitrobenzoic acid was found to be as high as 1003.98 J/g at a heating rate of 1 °C/min. scielo.br

Table 3: Thermal Decomposition Data for Nitrobenzoic Acid Isomers at a Heating Rate of 5.0 °C/min

| Compound | Decomposition Onset T₀ (°C) | Peak Tₚ (°C) | Decomposition Heat ΔHd (J/g) |

|---|---|---|---|

| o-Nitrobenzoic Acid | 184.21 | 196.41 | 335.61 |

| m-Nitrobenzoic Acid | 172.53 | 181.21 | 458.62 |

| p-Nitrobenzoic Acid | 191.03 | 205.11 | 542.27 |

Source: Adapted from thermal decomposition analysis of nitrobenzoic acid isomers. scielo.br

Electronic Spectroscopy (UV/Vis) for Solution-Phase Studies and Complexation

UV-Visible (UV/Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The spectrum is sensitive to the electronic structure and conjugation. For this compound, the aromatic rings and the nitro group are the primary chromophores. The UV/Vis spectrum would be useful for quantitative analysis in solution and for studying interactions with other molecules, such as metal ions, which can cause shifts in the absorption maxima. The NIST Chemistry WebBook indicates the availability of UV/Visible spectrum data for the related 4-nitrobenzoic acid, which serves as a fundamental chromophoric system within the target molecule. nist.gov

Q & A

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.